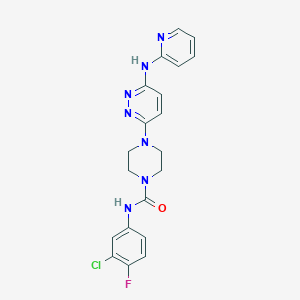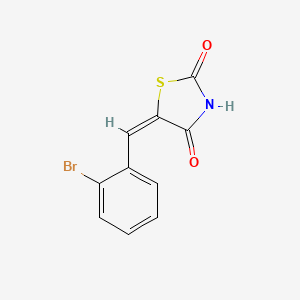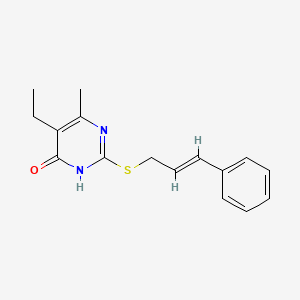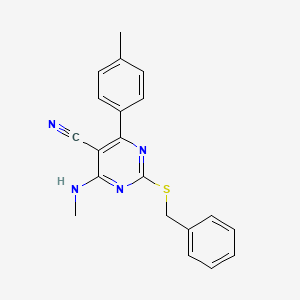
N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClFN7O and its molecular weight is 427.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis for Antitubercular and Antibacterial Activities
N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is part of a broader class of compounds explored for their potential in treating infectious diseases. A study highlighted the synthesis of novel carboxamide derivatives for their antitubercular and antibacterial activities. These compounds, including derivatives of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide, showed promising results against Mycobacterium tuberculosis and various bacterial strains, underscoring the therapeutic potential of such compounds in infectious disease treatment (Bodige et al., 2020).
Antineoplastic Activities in Chronic Myelogenous Leukemia
The compound has been investigated for its role as an antineoplastic agent, particularly in the context of chronic myelogenous leukemia (CML). A study focusing on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in CML patients identified various metabolites of flumatinib, indicating the compound's complex biotransformation in humans. This research provides insight into the metabolic pathways of such compounds, contributing to the development of effective cancer therapies (Gong et al., 2010).
Neuropharmacological Applications
Further research into derivatives of this compound has explored their potential in neuropharmacology. Compounds within this class have shown promising results as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, suggesting their potential utility in treating psychiatric disorders (Perregaard et al., 1992).
Chemical Modification for Enhanced Pharmacological Profiles
Studies have also focused on chemical modification to enhance the pharmacological profile of such compounds. Research into N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a related compound, aimed at enriching the structural types of urea-based TRPV1 antagonists. This led to the discovery of analogs with improved pharmacological and tolerability profiles, highlighting the importance of structural modification in drug development (Nie et al., 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN7O/c21-15-13-14(4-5-16(15)22)24-20(30)29-11-9-28(10-12-29)19-7-6-18(26-27-19)25-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,30)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNUJKTAGHGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2721338.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid](/img/structure/B2721339.png)
![1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2721341.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)
![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)
